molecular formula C20H33NO7 B4000108 N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B4000108
M. Wt: 399.5 g/mol
InChI Key: MRPIYOXGLBBQNA-UHFFFAOYSA-N
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Description

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound with a unique structure that combines phenoxy, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The tert-butyl and methyl groups are introduced through Friedel-Crafts alkylation, followed by the addition of ethoxy and methoxy groups via nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-2-methoxyethanamine
  • N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine
  • N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-ethoxyethanamine

Uniqueness

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of ethoxy and methoxy groups further adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3.C2H2O4/c1-15-7-6-8-16(18(2,3)4)17(15)22-14-13-21-12-10-19-9-11-20-5;3-1(4)2(5)6/h6-8,19H,9-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPIYOXGLBBQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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